molecular formula C44H88NO8P B1263434 1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine

1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine

Cat. No. B1263434
M. Wt: 790.1 g/mol
InChI Key: KNQNJCODLDRFSM-HUESYALOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which the acyl groups at positions 1 and 2 are tetradecanoyl and docosanoyl respectively. It is a phosphatidylcholine 36:0 and a tetradecanoate ester. It derives from a docosanoic acid.

Scientific Research Applications

Liquid Chromatography and Mass Spectrometry

1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine has been studied using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques were applied to investigate unusual phospholipid molecular species, including various docosanoyl-sn-glycero-phosphocholine derivatives, demonstrating their utility in identifying molecular weights and the structure of fatty acyl chains in phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).

Phase Behavior in Lipid Mixtures

Research on the phase behavior of lipid mixtures, including those containing docosanoyl-sn-glycero-3-phosphocholine, reveals insights into lipid phase separations. These studies, employing techniques like differential scanning calorimetry and epifluorescence microscopy, help understand how docosahexaenoic acid participates in lipid phase separations in membranes (Dumaual, Jenski, & Stillwell, 2000).

Studies on Critical Micellar Concentration

Investigations on the critical micellar concentration of various phosphocholine compounds, including analogs of 1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, provide valuable insights. Such studies use a range of analytical techniques and have implications for understanding the physical properties of these compounds in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Polymerized Liposomes Formation

Research has also been conducted on the synthesis of specific phosphocholines and their use in creating highly stable polymerized liposomes. This includes the study of 1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, which provides a method to produce stable liposomes under mild conditions, potentially useful for biomedical applications and membrane modeling (Sadownik, Stefely, & Regen, 1986).

Biophysical Studies Using Bicelle Systems

The use of bicelle systems, formed by mixtures containing docosanoyl-sn-glycero-3-phosphocholine, for molecular biophysics studies is significant. These systems are used for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into their utility under various experimental conditions (Wu, Su, Guan, Sublette, & Stark, 2010).

properties

Product Name

1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

IUPAC Name

[(2R)-2-docosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1

InChI Key

KNQNJCODLDRFSM-HUESYALOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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